molecular formula C12H18N3O14P3 B048520 ap-dUTP CAS No. 179101-49-6

ap-dUTP

Cat. No. B048520
CAS RN: 179101-49-6
M. Wt: 521.2 g/mol
InChI Key: BGGIMXKBIBMKBL-IVZWLZJFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ap-dUTP is a modified nucleotide that is used in scientific research as a tool to study DNA damage and repair mechanisms. It is a fluorescent analog of dUTP, which can be incorporated into DNA during replication and can be detected using various techniques.

Scientific Research Applications

  • Endogenous AP Sites in Eukaryotes : Guillet and Boiteux (2003) found that the dUTP pool is a significant source of endogenous AP (apurinic/apyrimidinic) sites in eukaryotes (Guillet & Boiteux, 2003).

  • Visualization of Chromosome Territories : Zink et al. (1998) demonstrated that Cy3-AP3-dUTP labeling in living human cells allows for in vivo visualization of individual chromosome territories and subchromosomal foci (Zink et al., 1998).

  • Prognostic Marker in Tumor Biopsies : Gorczyca, Gong, and Darżynkiewicz (1993) found that DNA strand breaks in apoptotic cells, induced by topoisomerase inhibitors, can be used as a prognostic marker in tumor biopsies (Gorczyca, Gong, & Darżynkiewicz, 1993).

  • Apoptosis in Human Trabecular Meshwork Tissue : Baleriola et al. (2008) utilized TdT-mediated dUTP nick end labeling to study apoptosis in human trabecular meshwork tissue, noting an accumulation of apoptotic cells in patients with primary open-angle glaucoma (Baleriola et al., 2008).

  • Control of Virulence Gene Transfer in Phages : Tormo-Más et al. (2013) found that phage dUTPases control the transfer of SaPI-encoded virulence factors by switching between active and inactive conformations, acting like proto-oncogenic G proteins (Tormo-Más et al., 2013).

  • Detection and Analysis of Apoptosis : Li et al. (1995) developed flow cytometric methods using biotinylated dUTP (b-dUTP) and digoxigenin-conjugated dUTP (d-dUTP) to identify endonuclease-induced DNA strand breaks during apoptosis (Li et al., 1995).

  • TUNEL Technique for Apoptosis Identification : Sanders and Wride (1996) highlighted the use of the TUNEL technique for ultrastructural identification of apoptotic nuclei, which is particularly useful for demonstrating apoptosis in paraffin sections (Sanders & Wride, 1996).

  • Modified TUNEL Protocol for Apoptosis Detection : Lebon et al. (2015) developed a modified TUNEL protocol that allows detection of both caspase-dependent and independent pathways of apoptosis, providing a more comprehensive understanding of cell death induced by treatments (Lebon et al., 2015).

properties

IUPAC Name

[[(2R,3S,5R)-5-[5-(3-aminoprop-1-ynyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N3O14P3/c13-3-1-2-7-5-15(12(18)14-11(7)17)10-4-8(16)9(27-10)6-26-31(22,23)29-32(24,25)28-30(19,20)21/h5,8-10,16H,3-4,6,13H2,(H,22,23)(H,24,25)(H,14,17,18)(H2,19,20,21)/t8-,9+,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGGIMXKBIBMKBL-IVZWLZJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N3O14P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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